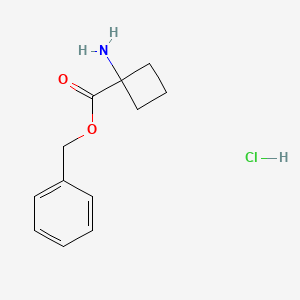

Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride

Vue d'ensemble

Description

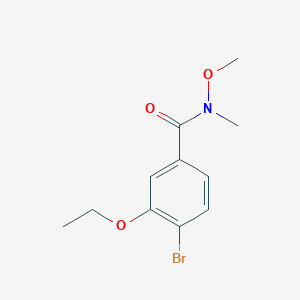

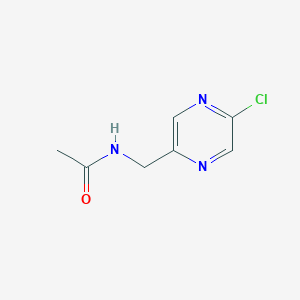

Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1909318-90-6 . It has a molecular weight of 241.72 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2.ClH/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,13H2;1H .Applications De Recherche Scientifique

Tumor Imaging and Detection

- Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride has been studied for its application in tumor imaging. [F-18]-labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a derivative, has been synthesized for use in positron emission tomography (PET) as a tumor-avid amino acid (Shoup & Goodman, 1999). Further studies showed the potential of [C-11] labeled 1-aminocyclobutane carboxylic acid as a tumor-seeking agent, with rapid clearance from the blood and high uptake in tumors (Washburn et al., 1979).

Synthesis and Structural Studies

- Research into the synthesis of benzyl 1-aminocyclobutane-1-carboxylate hydrochloride and its derivatives has been extensive. Studies include regiospecific additions to 1-(arylsulfonyl)bicyclo[1.1.0]Butanes for the synthesis of cis and trans 2,7-methanoglutamic acids (Gaoni, 1988) and the synthesis of potential boron neutron capture therapy agents based on 1-aminocyclobutane-1-carboxylic acid (Kabalka & Yao, 2003). Additionally, studies on stereoselective synthesis and structural analysis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids have been conducted (Izquierdo et al., 2005).

Neuropharmacological Characterization

- The neuropharmacological properties of 1-aminocyclobutane-1-carboxylate have been explored, particularly its interactions with the N-Methyl-D-Aspartate (NMDA)-associated glycine receptor. Studies demonstrated rapid elimination in animal models and limited in vivo utility due to rapid inactivation (Rao et al., 1990).

Vibrational Circular Dichroism in Solid-State Organisation

- Vibrational circular dichroism has been used to study the solid-state organization of derivatives of cyclic β-amino acids like 2-aminocyclobutane-1-carboxylic acid (ACBC). This research highlights the sensitivity of VCD to long-range organization in crystals, contributing to our understanding of molecular interactions in solid phases (Declerck et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUNIORDFIRVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide](/img/structure/B1413083.png)

![3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid](/img/structure/B1413097.png)

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)